molecular formula C16H25N7O2 B11267229 1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- CAS No. 58733-10-1

1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-

Cat. No.: B11267229
CAS No.: 58733-10-1
M. Wt: 347.42 g/mol
InChI Key: PSQLBBYDVHGZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.

Preparation Methods

The synthesis of 1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- typically involves multi-component reactions. One common method is the one-pot multi-component cyclocondensation reaction, which is known for its high atom economy and efficiency . This method allows for the preparation of the compound using readily available starting materials under controlled reaction conditions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-Piperazineethanol, 4-[1-methyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Properties

CAS No.

58733-10-1

Molecular Formula

C16H25N7O2

Molecular Weight

347.42 g/mol

IUPAC Name

2-[4-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C16H25N7O2/c1-20-14-13(12-17-20)15(22-7-10-25-11-8-22)19-16(18-14)23-4-2-21(3-5-23)6-9-24/h12,24H,2-11H2,1H3

InChI Key

PSQLBBYDVHGZSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)CCO)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.